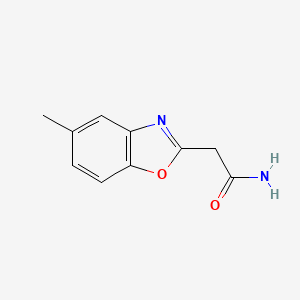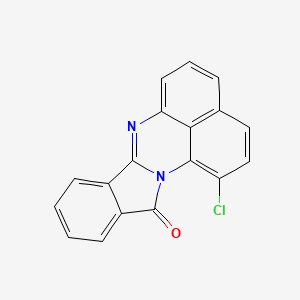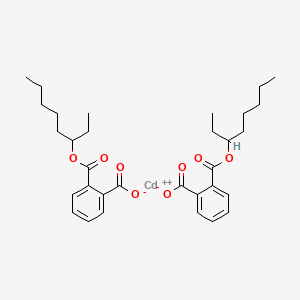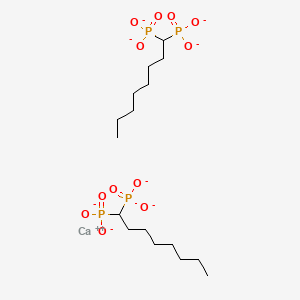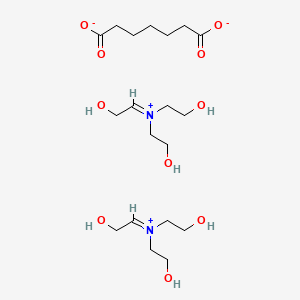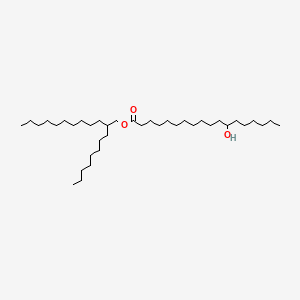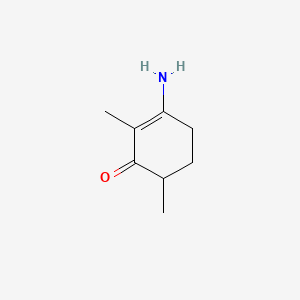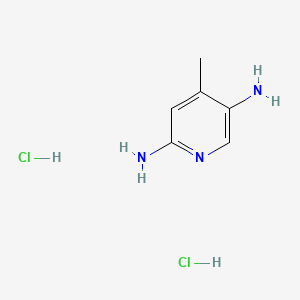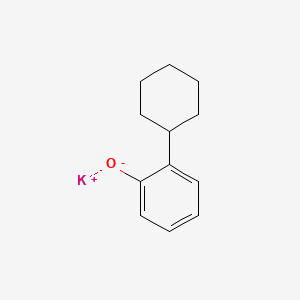
Potassium 2-cyclohexylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-cyclohexylphenolate is an organic compound with the molecular formula C12H15KO It is a potassium salt of 2-cyclohexylphenol, characterized by the presence of a cyclohexyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-cyclohexylphenolate can be synthesized through the reaction of 2-cyclohexylphenol with potassium hydroxide. The reaction typically involves dissolving 2-cyclohexylphenol in an appropriate solvent, such as ethanol, and then adding an aqueous solution of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Potassium 2-cyclohexylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form cyclohexylphenol derivatives.
Substitution: The phenolate ion can participate in nucleophilic substitution reactions, replacing other functional groups on aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
Potassium 2-cyclohexylphenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which potassium 2-cyclohexylphenolate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenolate ion can act as a nucleophile, participating in various biochemical pathways. The cyclohexyl group may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Potassium phenolate: Lacks the cyclohexyl group, resulting in different chemical properties.
Potassium 4-tert-butylphenolate: Contains a tert-butyl group instead of a cyclohexyl group, leading to variations in reactivity and applications.
Uniqueness: Potassium 2-cyclohexylphenolate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic effects. This makes it suitable for specific applications where other phenolates may not be as effective.
Properties
CAS No. |
56705-75-0 |
|---|---|
Molecular Formula |
C12H15KO |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
potassium;2-cyclohexylphenolate |
InChI |
InChI=1S/C12H16O.K/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h4-5,8-10,13H,1-3,6-7H2;/q;+1/p-1 |
InChI Key |
SNPSNYDZHXRPAG-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C2=CC=CC=C2[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


